Regiochemical Identity: 3-(Biphenyl-4-yl) Substitution Confers Specificity for Ribociclib Synthesis vs. 2- and 4-Regioisomers
The 3-(biphenyl-4-yl) substitution on the piperazine ring is structurally mandated for the ribociclib synthetic pathway. In the ribociclib process patents, the Boc-protected piperazine intermediate bearing the biphenyl moiety at the 3-position is deprotected and coupled via Buchwald–Hartwig amination to form the penultimate intermediate en route to the active pharmaceutical ingredient [1]. The 2-substituted regioisomer (CAS 886770-46-3) and the 4-substituted analogue (CAS 946386-63-6) possess different geometries that are incompatible with this coupling step without complete synthetic redesign. Specifically, CAS 886770-41-8 has the substitution at the piperazine 3-position (carbon bearing the NH), whereas CAS 886770-46-3 has it at the 2-position and CAS 946386-63-6 has a methylene linker at the 4-position—each producing a distinct vector of the biphenyl group relative to the Boc-protected nitrogen .
| Evidence Dimension | Substitution position on piperazine ring |
|---|---|
| Target Compound Data | 3-(biphenyl-4-yl) substitution (CAS 886770-41-8); biphenyl directly attached to piperazine C3; InChI Key: YXYOHCYZPXGDRV-UHFFFAOYSA-N |
| Comparator Or Baseline | Comparator 1: 2-(biphenyl-4-yl) regioisomer (CAS 886770-46-3); Comparator 2: 4-(2'-cyano-biphenyl-4-ylmethyl) analogue (CAS 946386-63-6); Comparator 3: Des-Boc analogue 1-(4-biphenylyl)piperazine (CAS 180698-19-5, MW 238.33 vs. 338.44) |
| Quantified Difference | Unique regioisomer; the 3-position attachment is the only substitution pattern documented in ribociclib process patents for this intermediate class. The des-Boc comparator has MW 238.33—100.11 Da lower—and requires re-introduction of orthogonal protection before selective coupling. |
| Conditions | Structural identity confirmed by IUPAC nomenclature, InChI Key, and CAS registry specificity; synthetic pathway defined in US 2019/0345163 A1 (ribociclib process patent) |
Why This Matters
Procurement of the incorrect regioisomer renders the downstream synthetic route to ribociclib non-viable without extensive re-optimization, directly impacting manufacturing cost and timeline.
- [1] Justia Patents. Processes for the Preparation of Ribociclib and Intermediates Thereof. US Patent Application 20190345163, 2019. (Accessed 2026-05-05). View Source
